

A Comparative Docking Analysis of Benzofuran Derivatives as Enzyme Inhibitors

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Compound of Interest

Compound Name: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Molecular docking studies are a crucial in-silico tool in drug discovery for predicting the binding affinity and interaction of small molecules with protein targets.[3][4] This guide provides a comparative overview of the docking performance of various benzofuran derivatives against several key protein targets implicated in disease, supported by experimental data from recent studies.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities and inhibitory concentrations of representative benzofuran derivatives against various protein targets. Lower binding energy values and inhibitory concentrations (IC50) indicate a higher predicted affinity and potency, respectively.

Compound Class	Compound/ Derivative	Target Protein	PDB ID	Docking Score (kcal/mol)	Binding Energy (kcal/mol)	IC50	Key Interacting Residues	Reference
Benzofuran-1,2,3-triazole hybrid	BENZ-0454	EGFR	4HJO	-10.2	-	-	Thr766, Asp831	[4]
Benzofuran-1,2,3-triazole hybrid	BENZ-0143	EGFR	4HJO	-10.0	-	-	Thr766, Asp831	[4]
Benzofuran-1,2,3-triazole hybrid	BENZ-1292	EGFR	4HJO	-9.9	-	-	Thr766, Asp831	[4]
6-Methyl-2,3-diphenyl-1-benzofuran	Test Compound	EGFR	4HJO	-	-9.8	6.8 μ M (Predicted)	Leu718, Val726, Ala743, Met793, Leu844	[5]
Known Inhibitor	Gefitinib	EGFR	4HJO	-	-10.5	0.9 μ M (Predicted)	Leu718, Val726, Lys745, Thr790, Met793, Asp855	[5]

Known Inhibitor	Erlotinib	EGFR	4HJO	-	-10.2	1.2 μ M (Predicted)	Leu718, Val726, Lys745, Cys797, Leu844, Asp855	[5]
Benzofuran derivative	Compound 8	PI3K	-	-	-	2.21 nM	Val851	[6][7]
Benzofuran derivative	Compound 8	VEGFR-2	-	-	-	68 nM	-	[6][7]
Benzofuran derivative	Compound 7c	Acetylcholinesterase	-	-	-	0.058 μ M	-	[8]
Benzofuran derivative	Compound 7e	Acetylcholinesterase	-	-	-	0.086 μ M	-	[8]
Dibenzofuran derivative	Compound 44	Pim-1 Kinase	-	-	-	0.035 μ M	Glu121, Lys67, Asp186	[9]
Aurone Derivative	General Aurone Derivatives	Human Pancreatic Lipase	1LPB	-7.4 to -10.6	-	-	-	[10]

Benzofuran derivative	M5k	Bacterial Protein	1aj6	-	-10.4 Calorie/mol	-	-	[3][11]
Benzofuran derivative	M5n	Bacterial Protein	1aj6	-	-	-	-	[3]
Benzofuran derivative	M5o	Bacterial Protein	1aj6	-	-	-	-	[3]

Experimental Protocols: A Generalized Methodology for Comparative Docking Studies

The following protocol outlines a generalized workflow for conducting comparative molecular docking studies of benzofuran derivatives, synthesized from methodologies reported in the cited literature.[3][4][5][10]

1. Preparation of Protein Receptor:

- **Obtaining the Protein Structure:** The three-dimensional crystal structure of the target protein is downloaded from a public repository such as the Protein Data Bank (PDB).
- **Receptor Cleaning:** The protein structure is prepared by removing water molecules, ligands, and any co-factors not essential for the docking simulation.
- **Protonation and Charge Assignment:** Hydrogen atoms are added to the protein structure, and appropriate charges (e.g., Kollman charges) are assigned to the amino acid residues.

2. Ligand Preparation:

- **Structure Generation:** The 2D structures of the benzofuran derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.[3]

- **Energy Minimization:** The 3D structures of the ligands undergo energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[5]
- **Defining Rotatable Bonds:** The rotatable bonds within the ligand structures are defined to allow for conformational flexibility during the docking process.

3. Molecular Docking Simulation:

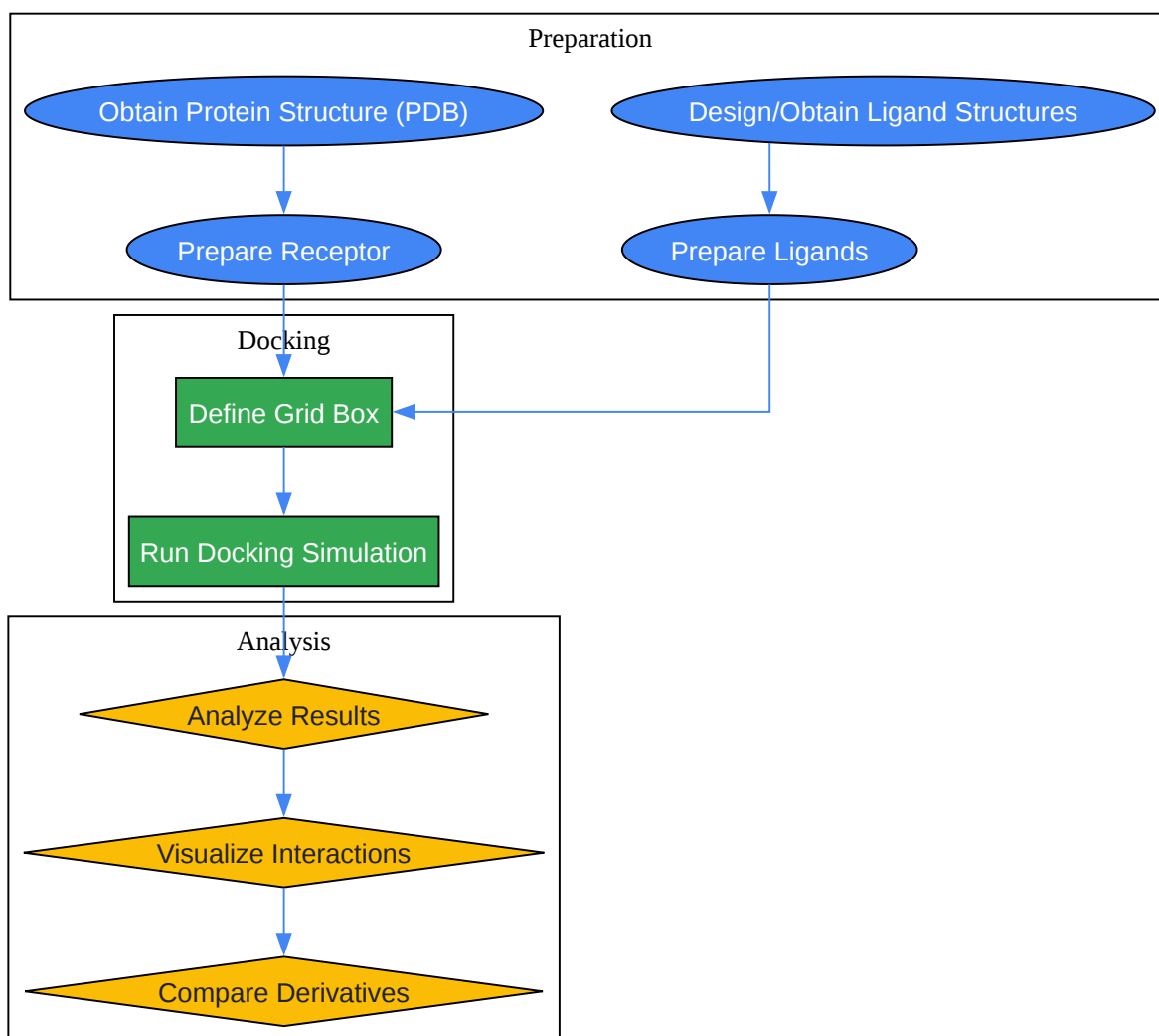
- **Grid Box Generation:** A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
- **Docking Execution:** The docking simulation is performed using software such as AutoDock Vina, Molecular Operating Environment (MOE), or Molegro Virtual Docker.[5][6][12] These programs calculate the binding energy for multiple possible conformations (poses) of each ligand within the receptor's active site.

4. Analysis of Results:

- **Ranking Poses:** The resulting docked conformations are ranked based on their binding energies or docking scores. The pose with the lowest binding energy is typically considered the most favorable.[10]
- **Visualization of Interactions:** The best binding pose for each ligand is visualized within the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio). [3][10] This allows for the identification of key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
- **Comparative Analysis:** The binding modes, binding affinities, and interacting residues of the different benzofuran derivatives are compared to each other and to known inhibitors to evaluate their potential as novel therapeutic agents.

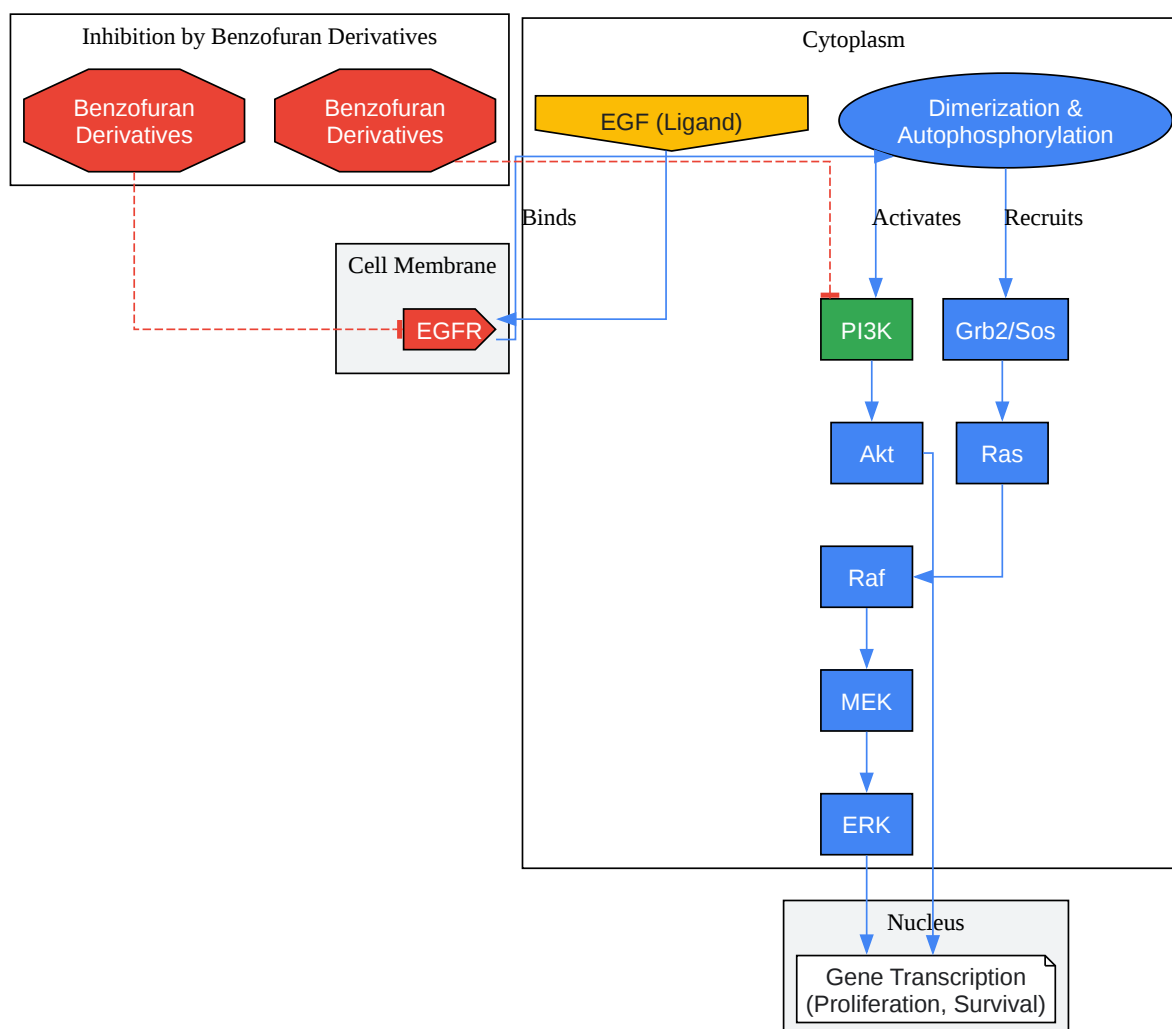
Mandatory Visualization

Below are diagrams illustrating a key signaling pathway targeted by benzofuran derivatives and a generalized workflow for comparative docking studies.



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A generalized workflow for comparative molecular docking studies.



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Simplified EGFR and PI3K signaling pathways targeted by benzofuran derivatives.

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